REACTION_CXSMILES
|
[C:1](/[N:4]=[N:5]/[C:6](N)=[O:7])(N)=[O:2].[OH-:9].[K+:10].[OH2:11]>>[N:5]([C:6]([O-:7])=[O:11])=[N:4][C:1]([O-:9])=[O:2].[K+:10].[K+:10] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N)/N=N/C(=O)N
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
the solution was filtered
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Type
|
ADDITION
|
Details
|
The filtrate was diluted
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Type
|
TEMPERATURE
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Details
|
with cool (2°) ethanol (100 ml)
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Type
|
FILTRATION
|
Details
|
the resultant solid was filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol, methanol and ether
|
Name
|
|
Type
|
product
|
Smiles
|
N(=NC(=O)[O-])C(=O)[O-].[K+].[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |